[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride is a bicyclic compound notable for its unique structural configuration and potential applications in various scientific fields. This compound serves as a valuable building block in synthetic chemistry, particularly in the development of complex molecules and therapeutic agents.
This compound can be sourced from chemical suppliers and is often utilized in research laboratories for synthesis and biological studies. It is cataloged in databases such as PubChem, where detailed chemical information is available .
The compound belongs to the class of azabicyclic amines, characterized by a bicyclic structure containing nitrogen atoms. Its specific stereochemistry, denoted by the (1S,5R) configuration, plays a crucial role in its biological activity and interactions with other molecules.
The synthesis of [(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride typically involves several key steps:
The reaction conditions, including temperature, pressure, and solvent choice, are critical for optimizing yield and purity during synthesis. Common solvents include dichloromethane or ethanol, while bases such as sodium hydride may be used for nucleophilic substitution.
The molecular structure of [(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride can be described using its InChI representation:
This representation highlights its composition and connectivity among atoms .
The compound has a molecular formula of C13H18N2·2ClH, indicating it contains 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 chloride ions. Its molecular weight is approximately 270.16 g/mol.
[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its bicyclic structure and stereochemistry, which can affect its interaction with other reactants.
In biological contexts, [(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride has been studied for its potential interactions with neurotransmitter receptors due to its structural similarity to certain bioactive compounds.
Preliminary studies suggest that this compound may modulate neurotransmitter systems, making it a candidate for further investigation in neurological disorders .
The physical properties of [(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride include:
Key chemical properties include:
[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride has several applications across different scientific fields:
The bicyclo[3.1.0]hexane scaffold represents a structurally constrained heterocyclic framework of high value in medicinal chemistry, characterized by its fusion of cyclopropane and piperidine rings. This architecture imposes significant three-dimensional rigidity, effectively restricting conformational flexibility and promoting precise spatial orientation of pharmacophoric elements. The incorporation of a cyclopropane ring induces substantial ring strain, which enhances binding affinity through energy compensation upon target engagement [ [1] [4]]. Derivatives such as [(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine exploit this scaffold to achieve potent and selective interactions with biological targets, particularly within the central nervous system (CNS) and cardiovascular domains [ [5] [10]].
Table 1: Structural and Pharmacological Attributes of Key Azabicyclic Scaffolds
Scaffold Type | Ring Fusion | Notable Pharmacological Role | Target Relevance |
---|---|---|---|
2-Azabicyclo[3.1.0]hexane | Cyclopropane-Piperidine | Conformational restriction, enhanced binding affinity | CNS receptors, enzyme inhibitors |
2-Azabicyclo[3.2.1]octane | Piperidine-Cyclopentane | Bioactive alkaloid mimicry (e.g., hosieine A) | Nicotinic acetylcholine receptors |
2-Azabicyclo[2.2.1]heptane | Piperidine-Cyclobutane | Intermediate ring strain | Analgesic agents |
The strategic placement of substituents—such as the benzyl group at C2 and the aminomethyl moiety at C1—enables synergistic interactions with target proteins. For instance, the benzyl group facilitates π-stacking with aromatic residues in binding pockets, while the primary amine serves as a hydrogen-bond donor or accepts protonation to form ionic contacts [ [5] [8]]. Synthetic methodologies for accessing this scaffold have advanced significantly, with photoredox-catalyzed (3 + 2) annulations emerging as a convergent route to construct bicyclo[3.1.0]hexanes bearing all-carbon quaternary centers under mild conditions [ [1] [4]]. These developments underscore the scaffold’s versatility in generating structurally diverse libraries for drug discovery.
Stereochemistry is a critical determinant of pharmacological activity in azabicyclo[3.1.0]hexane derivatives. The (1S,5R) configuration defines a specific spatial arrangement where the cyclopropane ring bridges C1 and C5 in a syn orientation, creating a chiral environment that differentially influences target engagement. This configuration stabilizes a distinct envelope conformation in the piperidine ring, positioning the C1-aminomethyl substituent equatorially to minimize steric strain and optimize vectorial presentation to biological targets [ [6] [7]].
The unique dihedral angles imposed by the (1S,5R) configuration enforce a pseudo-chair conformation that enhances molecular recognition at stereospecific binding sites, such as metabotropic glutamate receptors (mGluRs) or acetyltransferase enzymes.
Studies on analogous 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate systems reveal that group II mGlu receptor selectivity arises from the scaffold’s ability to mimic the extended conformation of glutamate while restricting rotational freedom [ [7]]. In [(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine, the benzyl group adopts a pseudo-axial orientation orthogonal to the aminomethyl vector, creating a well-defined hydrophobic pocket. This spatial disposition is unattainable in acyclic or monocyclic analogues, highlighting the scaffold’s role in conferring subtype selectivity [ [5] [6]]. Computational analyses further confirm that inversion to the (1R,5S) enantiomer disrupts optimal binding geometries, leading to diminished activity [ [7]].
Benzyl-substituted azabicyclic amines have evolved from structural curiosities to strategic pharmacophores in modern drug design. Early research focused on simplified analogues of natural alkaloids, where benzyl groups served as phenylalkyl surrogates to enhance blood-brain barrier penetration. The early 2000s witnessed a paradigm shift with the rational incorporation of benzyl motifs into constrained azabicycles to exploit steric and electronic effects [ [5] [9]].
Table 2: Evolution of Key Benzyl-Substituted Azabicyclic Pharmacophores
Era | Representative Compound | Design Strategy | Therapeutic Application |
---|---|---|---|
1970s–1980s | Phenylmorphan derivatives | Morphine simplification; ring constraint | Analgesia |
1990s–2000s | 6-Benzyl-4-aminocarbonyl-1,4-diazepane-2,5-diones | Transition-state mimicry for protease inhibition | Human chymase inhibitors |
2010s–Present | [(1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine | Stereoselective scaffold optimization | Targeted enzyme/receptor modulation |
The benzyl group’s versatility is evidenced in its dual role as a hydrophobic anchor and a synthetic handle for further derivatization. In chymase inhibitors, 6-benzyl substitutions on 1,4-diazepane-2,5-diones enabled deep penetration into the enzyme’s prime (S1) pocket, augmenting potency [ [3]]. Similarly, substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis leveraged benzyl ether linkages to engage critical hydrophobic residues in kanamycin-binding sites, counteracting antibiotic resistance in Mycobacterium tuberculosis [ [6]]. The progression to [(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine represents a refinement wherein stereochemical control and scaffold rigidity converge to optimize target affinity and pharmacokinetic properties [ [5] [8]]. Contemporary syntheses emphasize enantioselective routes, such as asymmetric annulations or chiral resolution, to access this pharmacophore in high enantiomeric excess [ [1] [4]].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: